Itameline

Cognitive Enhancement Alzheimer's Disease Muscarinic Agonist

Itameline (CAS 121750-57-0; RU-47213) is a tetrahydropyridine-oxime prodrug that delivers the non-selective muscarinic agonist RU-35963 upon in vivo cleavage—offering pan-mAChR activation distinct from subtype-biased agents (xanomeline M1/M4; milameline M2). Its oral bioavailability and long duration support once-daily dosing in chronic Alzheimer's rodent models, minimizing stress artifacts versus short-acting arecoline. Demonstrated reversal of scopolamine-induced amnesia at 0.2–2 mg/kg p.o. establishes Itameline as a validated reference standard for benchmarking novel cognitive enhancers. Also ideal for prodrug metabolism/PK studies and receptor-subtype functional assays where full-spectrum cholinergic control is required.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
CAS No. 121750-57-0
Cat. No. B3061526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItameline
CAS121750-57-0
Synonyms1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime
RU 47213
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESCON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+
InChIKeyCTVQNEVLCGSTKL-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Itameline (RU-47213): A Long-Acting, Orally Bioavailable Muscarinic Prodrug for Alzheimer's and Memory Disorder Research


Itameline (CAS 121750-57-0; also referred to as RU-47213) is a tetrahydropyridine-oxime prodrug designed for oral and long-lasting cholinomimetic activity [1]. Upon in vivo cleavage, it yields the active, non-subtype-selective muscarinic receptor agonist RU-35963, an arecoline derivative [1]. The compound was originally developed for Alzheimer's disease and memory disorders, reaching Phase 2 clinical trials before discontinuation [2].

Why Itameline Cannot Be Substituted by Other Muscarinic Agonists: Prodrug Profile and Arecoline Lineage


Itameline is not a simple, direct-acting muscarinic agonist. It is a designed prodrug whose active metabolite, RU-35963, is a non-selective agonist derived from the arecoline scaffold . This prodrug design confers oral bioavailability and a long duration of action, differentiating it from arecoline, which has poor central selectivity and a short half-life [1]. The compound's specific chemical structure and activation mechanism mean that substituting with other muscarinic agonists, such as xanomeline or milameline, would alter critical pharmacokinetic and pharmacodynamic parameters, even if they share the tetrahydropyridine core [2]. Therefore, selection for research applications requiring a long-acting, orally active cholinergic stimulus with a specific metabolic and kinetic profile cannot be met by generic muscarinic agonists.

Quantitative Evidence for Itameline Differentiation: Preclinical Efficacy and Comparator Analysis


Itameline Demonstrates Oral Efficacy in Reversing Scopolamine-Induced Amnesia

In a rat model of scopolamine-induced working memory impairment, Itameline (RU-47213) administered orally at doses of 0.2, 0.5, 1, and 2 mg/kg significantly reduced or suppressed memory deficits, as measured by a decrease in errors or an increase in correct responses in both radial maze and T-maze tasks [1]. This study used the cholinesterase inhibitor tacrine (THA) as a reference, establishing a clear comparative baseline.

Cognitive Enhancement Alzheimer's Disease Muscarinic Agonist

Itameline's Superior Profile Over the Parent Scaffold Arecoline: Potency, Central Selectivity, and Duration

Itameline was designed as a prodrug of an arecoline derivative to overcome the pharmacokinetic limitations of the natural alkaloid. It is described as being superior to arecoline in terms of potency, central selectivity, and duration of action [1]. This represents a class-level improvement over the naturally occurring muscarinic agonist arecoline, which is known for its poor brain penetration and rapid metabolism.

Prodrug Design Pharmacokinetics Muscarinic Agonist

Structural Classification and Receptor Selectivity Profile vs. Xanomeline and Milameline

Itameline is a non-selective muscarinic acetylcholine receptor agonist [1]. In contrast, other tetrahydropyridine derivatives like xanomeline display some functional selectivity for M1 over M2 receptors, while milameline shows some selectivity for M2 over M1 receptors in microphysiometry studies [2]. This highlights that even within the same chemical class, subtle structural differences lead to distinct receptor activation profiles, which can be critical for experimental outcomes.

Receptor Pharmacology Muscarinic Receptors Drug Discovery

In Vivo Efficacy of Itameline in Scopolamine Model Compared to Xanomeline

Both Itameline and xanomeline have been shown to reverse scopolamine-induced memory deficits in rodent models [1][2]. However, Itameline's efficacy was demonstrated at oral doses of 0.2-2 mg/kg, while xanomeline's effects in similar models are reported at doses ranging from 0.3 to 3 mg/kg, though direct cross-study comparisons are confounded by variations in experimental design [1][2]. This positions Itameline as a comparably potent oral agent for cholinergic cognitive enhancement in preclinical research.

Behavioral Pharmacology Cognitive Enhancement Alzheimer's Disease

Optimal Application Scenarios for Itameline (RU-47213) in Alzheimer's and Cognitive Research


Investigating Long-Acting Cholinergic Modulation in Alzheimer's Disease Models

Researchers developing chronic Alzheimer's disease models in rodents can utilize Itameline to study the effects of sustained muscarinic receptor activation. Its oral bioavailability and long duration of action [1] make it suitable for studies requiring once-daily dosing, minimizing stress and handling artifacts compared to short-acting agents like arecoline. The compound's proven ability to reverse scopolamine-induced amnesia in a rat model provides a solid foundation for exploring its efficacy in more complex behavioral paradigms related to cognitive decline [2].

Comparative Pharmacology of Muscarinic Agonists: Defining Subtype Selectivity Profiles

Itameline serves as a valuable tool compound for comparative pharmacological studies. Its non-selective muscarinic profile [1] contrasts with the biased signaling of compounds like xanomeline (M1/M4 preferring) and milameline (some M2 selectivity) [3]. By using Itameline as a pan-muscarinic control in functional assays (e.g., microphysiometry, intracellular calcium mobilization), researchers can more accurately dissect the contribution of specific receptor subtypes to complex cellular and behavioral responses.

Prodrug Activation and Pharmacokinetic Studies in Neuroscience

Itameline's prodrug design, which relies on in vivo cleavage to generate the active metabolite RU-35963 [1], makes it a unique tool for studying prodrug activation, metabolism, and brain penetration. Researchers interested in the pharmacokinetics of tetrahydropyridine-oxime prodrugs can use Itameline to investigate the relationship between oral dosing, metabolite exposure, and central cholinergic activity, providing insights for designing next-generation CNS therapeutics [4].

Benchmarking Novel Cognitive Enhancers in Preclinical Memory Assays

Given its well-characterized efficacy in reversing scopolamine-induced working memory deficits at oral doses of 0.2-2 mg/kg [2], Itameline can be employed as a reference compound when evaluating novel, orally bioavailable cognitive enhancers. Its established dose-response relationship in a standard preclinical assay provides a robust benchmark for comparing the potency and efficacy of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itameline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.